molecular formula C14H17F2NO B13501281 7-Benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane

7-Benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane

Cat. No.: B13501281
M. Wt: 253.29 g/mol
InChI Key: YNOIRXPBXCHNKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane is a bicyclic compound characterized by the presence of a benzyl group, two fluorine atoms, and an oxygen atom within its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the bicyclic core: This step involves the cyclization of appropriate precursors under specific conditions to form the bicyclic structure.

    Introduction of the benzyl group: The benzyl group is introduced through a substitution reaction, often using benzyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

7-Benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

7-Benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane is unique due to the combination of its bicyclic structure, benzyl group, and fluorine atoms.

Properties

IUPAC Name

7-benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F2NO/c15-14(16)12-7-17(8-13(14)10-18-9-12)6-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNOIRXPBXCHNKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COCC(C2(F)F)CN1CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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